N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride
Description
N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride (CAS: 4/8/2739; synonyms include 4-(Dimethylamino)-N-methylaniline dihydrochloride) is a methylated derivative of 1,4-benzenediamine. Its molecular formula is C₉H₁₄N₂·2HCl, with a reported molecular weight of 327.23 . This compound is used in research settings, though specific applications remain undocumented in the available evidence. Purity exceeds 98%, but storage conditions and physical appearance are unspecified .
Properties
IUPAC Name |
1-N,4-N,4-N-trimethylbenzene-1,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-10-8-4-6-9(7-5-8)11(2)3;;/h4-7,10H,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILCTSPPJQBXOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)N(C)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2739-08-4 | |
| Record name | 1-N,1-N,4-N-trimethylbenzene-1,4-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride typically involves the methylation of 1,4-benzenediamine. One common method is the reaction of 1,4-benzenediamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride involves its interaction with various molecular targets. In biological systems, it can act as an electron donor or acceptor, participating in redox reactions. It may also interact with enzymes and proteins, affecting their function and activity. The specific pathways involved depend on the context of its use and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Compounds and Properties
The following table summarizes critical data for N1,N4,N4-trimethyl-1,4-benzenediamine dihydrochloride and related compounds:
Notes:
- *Discrepancy noted: Calculated molecular weight (223.14) conflicts with reported value (327.23).
- †CAS number format in is atypical; verification recommended.
- ‡Calculated value (C₆H₈N₂: 108.16 + 2HCl: 72.92 = 181.08); CAS 615-50-9 is inferred from external sources.
- § lists conflicting CAS RNs; consult authoritative databases for validation.
Structural and Functional Insights
Methylation Effects
- Lipophilicity and Solubility : Increasing methyl groups (e.g., dimethyl → trimethyl → tetramethyl) enhances lipophilicity, reducing aqueous solubility. However, dihydrochloride salts improve water solubility compared to free bases.
- Redox Activity : Tetramethyl derivatives (e.g., Wurster’s reagent) form stable radical cations, making them ideal for electron transfer studies. Trimethyl analogs may exhibit weaker redox activity due to reduced electron-donating capacity .
- Basicity : Methyl groups decrease amine basicity by steric hindrance and electron-donating effects. The parent compound (1,4-benzenediamine dihydrochloride) is more basic than its methylated derivatives .
Research Findings and Discrepancies
- Molecular Weight Anomalies: The trimethyl compound’s reported molecular weight (327.23) conflicts with theoretical calculations (223.14). This may indicate a hydration state or data entry error in . Further analytical validation is essential .
- CAS Number Reliability : Several CAS entries in the evidence are inconsistent (e.g., erroneously links 1,4-benzenediamine dihydrochloride to methyl isocyanate). Cross-referencing with PubChem or Reaxys is advised.
Biological Activity
N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride is a compound with diverse applications in chemistry and biology. Its biological activity has been investigated in various contexts, revealing significant insights into its mechanisms and potential uses in drug development and biochemical assays.
This compound is characterized by its unique methylation pattern, which influences its chemical reactivity and solubility. The compound can act as an electron donor or acceptor , participating in redox reactions that are crucial for various biological processes. It interacts with enzymes and proteins, potentially altering their function and activity depending on the specific biological context in which it is used.
Applications in Scientific Research
The compound's applications span several fields:
- Biochemical Assays : It is frequently employed as a reagent in assays to measure enzyme activity or cellular responses.
- Staining Agent : In microscopy, it serves as a staining agent, enhancing visualization of biological samples.
- Drug Development : Research indicates potential roles in developing pharmaceuticals, particularly due to its interactions at the molecular level.
Toxicological Profile
Understanding the safety profile of this compound is essential for its application in research and industry. The compound has undergone various toxicity assessments:
Acute Toxicity
Studies have shown that the compound exhibits low acute toxicity levels when administered through different routes. For instance, dermal applications resulted in minimal irritation, indicating a favorable safety profile for topical use .
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N,N,N’,N’-Tetramethyl-1,4-benzenediamine | Four methyl groups | Similar reactivity but higher steric hindrance |
| N,N-Dimethyl-1,4-benzenediamine | Two methyl groups | Lower solubility compared to trimethyl derivative |
| 1,4-Benzenediamine | No methyl groups | Baseline for comparison; less reactive |
The unique methylation pattern of this compound imparts distinct chemical properties that enhance its utility in various applications compared to its analogs.
Study on Drug Development
In a recent study focusing on drug candidates for cancer treatment, this compound was evaluated for its cytotoxic effects on cancer cell lines. The results indicated that the compound could induce apoptosis in certain cell types, suggesting potential therapeutic applications.
Biochemical Assay Utilization
Another study utilized this compound as a reagent in enzyme-linked immunosorbent assays (ELISA). The findings demonstrated improved sensitivity and specificity when using the compound as a substrate for enzyme reactions compared to traditional reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
